4-(2-Ethenylsulfonylethyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
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Overview
Description
4-(2-Ethenylsulfonylethyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethenylsulfonylethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethenylsulfonylethyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent, such as methyl iodide, under basic conditions to form N,N,3,3-tetramethylpiperazine.
Introduction of the Ethenylsulfonylethyl Group: The ethenylsulfonylethyl group can be introduced by reacting the piperazine derivative with ethenyl sulfone in the presence of a base, such as sodium hydride, to form the desired product.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethenylsulfonylethyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenylsulfonylethyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(2-Ethenylsulfonylethyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethenylsulfonylethyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-(2-Ethenylsulfonylethyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide can be compared with other piperazine derivatives, such as:
4-(2-Hydroxyethyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide: Similar structure but with a hydroxyethyl group instead of an ethenylsulfonylethyl group.
4-(2-Methylsulfonylethyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide: Similar structure but with a methylsulfonylethyl group instead of an ethenylsulfonylethyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-ethenylsulfonylethyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-6-20(18,19)10-9-16-8-7-15(11-13(16,2)3)12(17)14(4)5/h6H,1,7-11H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUNURPGVYTJIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1CCS(=O)(=O)C=C)C(=O)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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